2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, a tetrahydroisoquinoline moiety, and an isoindole-dione framework, making it a subject of study for its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfonyl]-1-phenylethanone: Shares the sulfonyl group and aromatic ring but lacks the tetrahydroisoquinoline and isoindole-dione moieties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group and aromatic ring but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-({2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential biological activities. The presence of both the tetrahydroisoquinoline and isoindole-dione moieties sets it apart from other similar compounds, providing unique opportunities for research and application.
Properties
Molecular Formula |
C24H19ClN2O4S |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H19ClN2O4S/c25-17-9-11-18(12-10-17)32(30,31)27-14-13-16-5-1-2-6-19(16)22(27)15-26-23(28)20-7-3-4-8-21(20)24(26)29/h1-12,22H,13-15H2 |
InChI Key |
IJQGIAMIUDWVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.